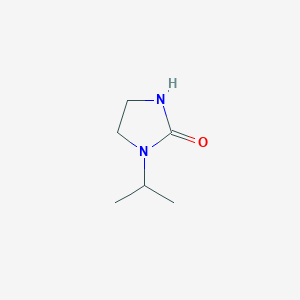

1-Isopropylimidazolidin-2-one

Description

Properties

IUPAC Name |

1-propan-2-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5(2)8-4-3-7-6(8)9/h5H,3-4H2,1-2H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPNQRLGWKMEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10617305 | |

| Record name | 1-(Propan-2-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21921-33-5 | |

| Record name | 1-(Propan-2-yl)imidazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10617305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(propan-2-yl)imidazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Isopropylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 1-Isopropylimidazolidin-2-one, a heterocyclic compound of interest in pharmaceutical and chemical research. This document details the probable synthetic pathways, outlines experimental protocols based on analogous reactions, and presents the necessary data for the successful synthesis and characterization of the target molecule.

Introduction

This compound (CAS No. 21921-33-5) is a substituted cyclic urea derivative. The imidazolidin-2-one scaffold is a prevalent structural motif in a variety of biologically active compounds and pharmaceuticals. The synthesis of specifically N-substituted imidazolidin-2-ones is a key step in the development of new chemical entities with potential therapeutic applications. This guide focuses on the most plausible and efficient methods for the laboratory-scale synthesis of this compound.

Synthetic Pathways

The synthesis of this compound fundamentally involves the formation of a five-membered ring containing two nitrogen atoms and a carbonyl group. The most direct and common approach is the cyclization of a suitable 1,2-diamine precursor, in this case, N-isopropylethylenediamine, with a one-carbon carbonyl equivalent. Several carbonylating agents can be employed for this transformation, leading to various synthetic routes.

The logical workflow for the synthesis of this compound is depicted below.

Caption: General synthetic approaches to this compound.

Based on established methodologies for the synthesis of analogous imidazolidin-2-ones, four primary synthetic routes are proposed:

-

Route A: Reaction of N-isopropylethylenediamine with phosgene or a phosgene equivalent (e.g., diphosgene, triphosgene).

-

Route B: Reaction of N-isopropylethylenediamine with urea.

-

Route C: Reaction of N-isopropylethylenediamine with diethyl carbonate.

-

Route D: Reaction of N-isopropylethylenediamine with 1,1'-carbonyldiimidazole (CDI).

Each of these routes offers distinct advantages and disadvantages concerning reaction conditions, reagent toxicity, and yield.

Experimental Protocols

Route A: From N-Isopropylethylenediamine and Phosgene (or equivalent)

This method is often high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.

Reaction Scheme:

An In-depth Technical Guide on the Physicochemical Properties of 1-Isopropylimidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the available physicochemical data for 1-Isopropylimidazolidin-2-one (CAS No. 21921-33-5). Due to a lack of comprehensive experimental data in publicly accessible literature, this document also furnishes detailed, standard experimental protocols for the determination of key physicochemical properties, including melting point, boiling point, aqueous solubility, pKa, and the octanol-water partition coefficient (logP). Furthermore, a generalized workflow for the physicochemical characterization of a novel chemical entity is presented in a visual format to guide research and development efforts.

Introduction

This compound is a heterocyclic organic compound. Its core structure, an imidazolidin-2-one ring, is a feature in various biologically active molecules. The isopropyl substituent at the N1 position is expected to influence its physicochemical properties, thereby affecting its solubility, permeability, and potential interactions with biological targets. A thorough understanding of these properties is fundamental for its application in research and drug development.

Physicochemical Properties of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant gap in experimentally verified physicochemical data for this compound. The following table summarizes the available information. It is critical to note that some of the listed data is sourced from chemical suppliers and has not been independently verified in peer-reviewed literature. Therefore, these values should be considered as provisional and require experimental confirmation.

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source & Remarks |

| Molecular Formula | C₆H₁₂N₂O | Calculated |

| Molecular Weight | 128.17 g/mol | Calculated |

| CAS Number | 21921-33-5 | - |

| Melting Point | Not available | Experimental data not found in peer-reviewed literature. |

| Boiling Point | Not available | Experimental data not found in peer-reviewed literature. |

| Aqueous Solubility | Not available | Experimental data not found. Expected to have some degree of water solubility due to polar functional groups. |

| pKa | Not available | Experimental data not found. The amide proton is weakly acidic, and the nitrogen atoms could be weakly basic. |

| logP (Octanol/Water) | Not available | Experimental data not found. The isopropyl group will increase lipophilicity compared to the unsubstituted imidazolidin-2-one. |

Experimental Protocols for Physicochemical Property Determination

To address the data gap for this compound and to guide researchers in the characterization of similar novel compounds, this section provides detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a solid compound's purity.

-

Apparatus: Digital melting point apparatus or a Thiele tube setup.[1]

-

Procedure (Capillary Method):

-

Ensure the sample is dry and in a powdered form.[2]

-

Pack a small amount of the compound into a capillary tube to a height of 2-3 mm.[3]

-

Place the capillary tube in the heating block of the melting point apparatus.[2]

-

Heat the sample rapidly to about 20°C below the expected melting point, then slow the heating rate to approximately 1-2°C per minute.[3]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

-

-

Purity Indication: A sharp melting point range (typically ≤ 1°C) is indicative of high purity, whereas a broad and depressed melting range suggests the presence of impurities.[1]

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant.

-

Apparatus: Thiele tube or a micro boiling point apparatus.[4][5]

-

Procedure (Micro Method):

-

Place a few drops of the liquid into a small test tube.[5]

-

Invert a capillary tube (sealed at one end) and place it, open-end down, into the liquid.[4]

-

Attach the test tube to a thermometer and heat it in an oil bath (e.g., a Thiele tube) to ensure even heating.

-

Heat the bath until a steady stream of bubbles emerges from the capillary tube.[6]

-

Remove the heat and allow the apparatus to cool slowly.[6]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

-

Aqueous Solubility Determination

Aqueous solubility is a critical determinant of a compound's bioavailability.

-

Apparatus: Shake-flask setup with a temperature-controlled agitator, analytical balance, filtration or centrifugation system, and a method for quantification (e.g., HPLC, UV-Vis spectroscopy).[7]

-

Procedure (Shake-Flask Method):

-

Add an excess amount of the solid compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.[7]

-

Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Separate the undissolved solid from the solution by filtration or centrifugation.

-

Determine the concentration of the compound in the clear supernatant using a validated analytical method.[7] This concentration represents the equilibrium solubility.

-

pKa Determination

The acid dissociation constant (pKa) is essential for predicting the ionization state of a compound at different pH values.

-

Apparatus: Potentiometric titrator with a calibrated pH electrode, autoburette, and a temperature-controlled vessel.[9][10]

-

Procedure (Potentiometric Titration):

-

Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture).[9]

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[9]

-

Record the pH of the solution after each incremental addition of the titrant.[10]

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the inflection point of the curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[11][12]

-

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Apparatus: Shake-flask setup, separatory funnel or vials, and a method for quantification in both phases (e.g., HPLC-UV).[13][14]

-

Procedure (Shake-Flask Method):

-

Pre-saturate n-octanol with water and water (or a suitable buffer, e.g., pH 7.4) with n-octanol.[15]

-

Dissolve a known amount of the compound in one of the pre-saturated phases.[15]

-

Combine the two phases in a vessel and agitate until partitioning equilibrium is reached (e.g., by shaking for several hours).[13]

-

Separate the two phases, typically by centrifugation.[15]

-

Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method.[14]

-

Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a novel compound like this compound.

Caption: Workflow for Physicochemical Characterization.

Conclusion

While specific, experimentally validated physicochemical data for this compound remains scarce in the public domain, this guide provides the necessary framework for its determination. The detailed experimental protocols for melting point, boiling point, aqueous solubility, pKa, and logP offer a clear path for researchers to generate these critical data points. Such characterization is an indispensable step in the evaluation of this compound for any potential application in drug discovery and development, ensuring a solid foundation for further studies. It is strongly recommended that the properties of this compound be experimentally determined and published to enrich the collective knowledge base.

References

- 1. SSERC | Melting point determination [sserc.org.uk]

- 2. westlab.com [westlab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chymist.com [chymist.com]

- 6. Video: Boiling Points - Procedure [jove.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. researchgate.net [researchgate.net]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

An In-depth Technical Guide to the Crystal Structure Analysis of Imidazolidin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the crystal structure analysis of imidazolidin-2-ones, a class of heterocyclic compounds with significant interest in pharmaceutical and materials science. Due to the limited availability of public crystallographic data for 1-isopropylimidazolidin-2-one, this document focuses on the crystal structure of the parent compound, imidazolidin-2-one (also known as ethyleneurea), as a foundational reference. The guide outlines the experimental protocols for the synthesis and crystallization of substituted imidazolidin-2-ones and presents the crystallographic data of the parent compound in a structured format. Furthermore, it includes visualizations of the molecular structure and a general experimental workflow for crystal structure analysis to aid researchers in this field.

Introduction

Imidazolidin-2-ones are five-membered cyclic urea derivatives that form the core scaffold of numerous biologically active molecules and pharmaceutical agents. Their structural rigidity and capacity for hydrogen bonding make them valuable moieties in drug design. The substituent at the nitrogen atom(s) can significantly influence the molecule's conformation, crystal packing, and, consequently, its physicochemical properties and biological activity. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies and rational drug design.

This guide addresses the methodology and data associated with the crystal structure analysis of this important class of compounds, with a specific focus on providing a framework for the analysis of N-substituted derivatives like this compound.

Data Presentation: Crystallographic Data for Imidazolidin-2-one Hemihydrate

While specific crystallographic data for this compound is not publicly available, the analysis of the parent compound, imidazolidin-2-one, provides valuable insights into the structural characteristics of the imidazolidin-2-one ring system. The following tables summarize the crystallographic data for imidazolidin-2-one hemihydrate.

Table 1: Crystal Data and Structure Refinement for Imidazolidin-2-one Hemihydrate

| Parameter | Value |

| Empirical Formula | C₃H₆N₂O · 0.5H₂O |

| Formula Weight | 95.10 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

| a (Å) | 9.686(3) |

| c (Å) | 10.034(3) |

| Volume (ų) | 941.4 |

| Z | 8 |

| Calculated Density (Mg/m³) | 1.342 |

| Absorption Coefficient (mm⁻¹) | 0.100 |

| F(000) | 408 |

| Radiation | Mo Kα (λ = 0.71069 Å) |

| Temperature (K) | Room Temperature |

| R-factor | 0.049 |

| wR-factor | 0.053 |

Table 2: Selected Bond Lengths for Imidazolidin-2-one Hemihydrate

| Bond | Length (Å) |

| O(1) - C(1) | 1.251(5) |

| N(1) - C(1) | 1.348(5) |

| N(1) - C(3) | 1.458(6) |

| N(2) - C(1) | 1.341(5) |

| N(2) - C(2) | 1.460(6) |

| C(2) - C(3) | 1.511(7) |

Table 3: Selected Bond Angles for Imidazolidin-2-one Hemihydrate

| Angle | Degree (°) |

| N(2) - C(1) - N(1) | 109.4(4) |

| O(1) - C(1) - N(1) | 125.1(4) |

| O(1) - C(1) - N(2) | 125.5(4) |

| C(1) - N(1) - C(3) | 112.1(4) |

| C(1) - N(2) - C(2) | 112.3(4) |

| N(2) - C(2) - C(3) | 103.0(4) |

| N(1) - C(3) - C(2) | 102.8(4) |

Experimental Protocols

The synthesis of 1-substituted imidazolidin-2-ones can be achieved through various synthetic routes. Below are detailed methodologies for key experiments.

Synthesis of 1-Substituted Imidazolidin-2-ones via Intramolecular Cyclization of Ureas[1]

This method involves the acid-catalyzed reaction of a (2,2-diethoxyethyl)urea with a C-nucleophile.

Materials:

-

1-(2,2-diethoxyethyl)urea derivative

-

Aromatic or heterocyclic C-nucleophile (e.g., phenol, indole)

-

Toluene

-

Trifluoroacetic acid (TFA)

-

Acetone

-

Ethanol

Procedure:

-

To a solution of the 1-(2,2-diethoxyethyl)urea derivative (1.0 eq) in toluene, add the C-nucleophile (1.0 eq) and trifluoroacetic acid (1.0 eq).

-

Reflux the reaction mixture for 48-72 hours.

-

Remove the volatiles under reduced pressure.

-

Wash the residue with acetone.

-

Recrystallize the crude product from absolute ethanol to yield the pure 4-substituted imidazolidin-2-one.

One-Pot Synthesis of 1,3-Disubstituted Imidazolidin-2-ones[2]

This protocol describes a pseudo-multicomponent reaction for the synthesis of 1,3-disubstituted imidazolidin-2-ones.

Materials:

-

trans-(R,R)-1,2-Diaminocyclohexane

-

Substituted aldehyde (2.05 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (2.1 eq)

-

Carbonyldiimidazole (CDI) (1.1 eq)

-

Anhydrous Dichloromethane (DCM)

Procedure:

-

Dissolve trans-(R,R)-1,2-diaminocyclohexane in anhydrous THF (0.3 M).

-

Add the respective aldehyde (2.05 eq) to the solution.

-

Heat the mixture to reflux for 60 minutes using microwave irradiation.

-

Cool the reaction mixture to room temperature and add sodium borohydride (2.1 eq) portion-wise.

-

Once the effervescence subsides, heat the mixture to reflux for 240 minutes with microwave irradiation.

-

After the formation of the diamine, add a solution of carbonyldiimidazole (1.1 eq) in anhydrous DCM (0.02 M).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction mixture to isolate the 1,3-disubstituted imidazolidin-2-one.

Single Crystal Growth

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents).

X-ray Diffraction Data Collection and Structure Refinement

-

A suitable single crystal is mounted on a goniometer head.

-

X-ray diffraction data are collected at a specific temperature (e.g., room temperature or 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

The collected data are processed, including integration of the reflection intensities and absorption correction.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Mandatory Visualization

Molecular Structure of this compound

The following diagram illustrates the chemical structure of the target molecule, this compound.

Caption: Molecular structure of this compound.

Experimental Workflow for Crystal Structure Analysis

The following diagram outlines the general workflow for the determination of a crystal structure.

Caption: General workflow for single-crystal X-ray structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of imidazolidin-2-ones, using the parent compound as a case study in the absence of specific data for this compound. The provided crystallographic data for imidazolidin-2-one hemihydrate offers a solid foundation for understanding the core structural features of this heterocyclic system. The detailed experimental protocols for the synthesis of substituted derivatives will be a valuable resource for researchers aiming to prepare these compounds for crystallographic studies and other applications. The visualizations of the molecular structure and the experimental workflow further aid in the conceptual understanding of the subject matter. It is hoped that this guide will facilitate further research into the rich structural chemistry of imidazolidin-2-ones and their derivatives, ultimately contributing to the development of new therapeutics and materials.

A Technical Guide to the Spectroscopic Characterization of Imidazolidin-2-ones

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the spectroscopic data for imidazolidin-2-one, a foundational heterocyclic scaffold relevant in medicinal chemistry and drug development. Due to the limited availability of specific data for 1-isopropylimidazolidin-2-one, this document utilizes imidazolidin-2-one as a representative compound to illustrate the characteristic spectroscopic features of this class of molecules. The principles and methodologies described herein are directly applicable to the analysis of its derivatives, including the target compound. This guide will cover nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering both data interpretation and generalized experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for imidazolidin-2-one.

Table 1: ¹H NMR Spectroscopic Data for Imidazolidin-2-one

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~3.52 | s | CH₂ |

Note: The chemical shift of the N-H protons can be broad and its position is dependent on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for Imidazolidin-2-one

| Chemical Shift (δ) ppm | Assignment |

| ~40.0 | CH₂ |

| ~160.0 | C=O |

Table 3: IR Spectroscopic Data for Imidazolidin-2-one

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | N-H Stretch |

| ~2900 | Medium | C-H Stretch |

| ~1700 | Strong | C=O Stretch (Amide I) |

| ~1450 | Medium | CH₂ Bend |

Table 4: Mass Spectrometry Data for Imidazolidin-2-one

| m/z | Interpretation |

| 86 | [M]⁺ (Molecular Ion) |

Note: The fragmentation pattern will show characteristic losses, such as the loss of CO.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for organic compounds like imidazolidin-2-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width, acquisition time, and relaxation delay.

-

Acquire the spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[2]

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.[3]

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This is essential to subtract the absorbance of atmospheric CO₂ and water vapor.[4]

-

Lower the ATR anvil to press the sample firmly against the crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the structure through fragmentation patterns.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a gas chromatograph (GC-MS) or a direct insertion probe.[5]

-

-

Ionization:

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., a quadrupole or a time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).[6]

-

-

Detection and Spectrum Generation:

-

A detector records the abundance of each ion.

-

The data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.

-

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound.

References

An In-depth Technical Guide to the Mechanism of Action of Imidazolidinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Imidazolidinone derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the known mechanisms of action for these compounds, with a focus on their roles as anticancer, anti-inflammatory, and enzyme-inhibiting agents. It summarizes key quantitative data, details common experimental protocols for their evaluation, and visualizes the critical signaling pathways involved. The imidazolidinone scaffold serves as a privileged structure in drug discovery, offering opportunities for synthetic modification to fine-tune pharmacological properties and develop novel therapeutics.[2][3]

Introduction: The Imidazolidinone Scaffold

Imidazolidinones are five-membered heterocyclic rings containing two nitrogen atoms, structurally related to imidazolidine but featuring a carbonyl group at the 2 or 4 position.[4] This core structure is present in a variety of FDA-approved drugs, including imidapril and azlocillin.[5] The versatility of the imidazolidinone scaffold allows for diverse chemical modifications, enabling the development of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and neuroprotective properties.[2][3] Their significance is also noted in organic synthesis, where they are employed as chiral auxiliaries and organocatalysts.[6][7] This guide will focus on the molecular mechanisms underpinning their therapeutic potential.

Core Mechanisms of Action

Imidazolidinone derivatives exert their biological effects through various mechanisms, primarily by interacting with key enzymes and signaling pathways that regulate cellular processes like proliferation, inflammation, and apoptosis.

Anticancer Activity

The anticancer effects of imidazolidinone compounds are multifaceted, involving the induction of apoptosis, inhibition of crucial kinases, and cell cycle arrest.

-

Induction of ROS-Dependent Apoptosis: A prominent mechanism for certain 4-imidazolidinone derivatives is the induction of apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[8] For instance, compound 9r has been shown to increase ROS levels in colorectal cancer cells.[8][9] This elevation in ROS activates the c-Jun N-terminal kinase (JNK) pathway, which in turn modulates the expression of Bcl-2 family proteins, leading to the loss of mitochondrial membrane potential and subsequent caspase-mediated apoptosis.[1][8]

-

Enzyme Inhibition:

-

VEGFR-2 Inhibition: Certain imidazolidine-2-thione derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key kinase in angiogenesis.[10] By blocking the ATP-binding site of VEGFR-2, these compounds inhibit downstream signaling required for tumor neovascularization, proliferation, and survival.[10]

-

COX-2 Inhibition: The nitrogen and carbonyl groups within the imidazolidinone core can effectively interact with and inhibit Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in cancer and inflammatory conditions.[1][3] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and potentially inhibiting cancer cell growth.[3]

-

Nrf2 Inhibition: Some 2-thioxoimidazolidin-4-one derivatives have demonstrated the ability to inhibit the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is often hyperactivated in cancer cells to promote survival and drug resistance.[11]

-

-

Cell Cycle Arrest: Imidazolidinone compounds can halt the progression of the cell cycle in cancer cells. For example, specific derivatives have been shown to cause cell cycle arrest at the G0/G1 or S phase, preventing cellular replication and leading to apoptosis.[10][11]

Enzyme Inhibition in Other Diseases

-

Cholinesterase Inhibition (Neurodegenerative Diseases): In the context of neurodegenerative diseases like Alzheimer's, imidazolidine-2,4,5-trione derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[12][13] By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is a key strategy in managing Alzheimer's symptoms.

-

Lymphoid-Specific Tyrosine Phosphatase (LYP) Inhibition (Autoimmune Diseases): Imidazolidine-2,4-dione derivatives can act as competitive and reversible inhibitors of Lymphoid-specific tyrosine phosphatase (LYP).[14] LYP is a key negative regulator of T-cell activation; its inhibition can enhance T-cell receptor (TCR) signaling, making it a target for treating autoimmune diseases.[14]

Antimicrobial and Antiparasitic Activity

Imidazolidinone derivatives have demonstrated a broad range of antimicrobial activities, including antibacterial, antifungal, antiviral, and antiparasitic effects.[15][16][17] While the precise molecular mechanisms are varied and often compound-specific, their activity is frequently attributed to the presence of the core imidazolidinone moiety.[16] For example, certain derivatives have shown potent in vitro activity against Schistosoma mansoni by causing significant ultrastructural damage to the parasite.[15][18]

Signaling Pathways and Visualizations

The following diagrams illustrate the key mechanisms of action described above.

Caption: ROS-JNK mediated apoptosis induced by imidazolidinone compounds.

Caption: Inhibition of the VEGFR-2 signaling pathway.

Caption: General workflow for anticancer drug discovery with imidazolidinones.

Quantitative Bioactivity Data

The following table summarizes key quantitative data for various imidazolidinone derivatives, highlighting their potency against different biological targets.

| Compound/Derivative Class | Target/Activity | Cell Line/Source | Measurement | Value | Reference |

| Imidazolidinedione (5e) | COX-2 Inhibition | - | IC50 | 200 nM | [1] |

| Imidazolidine-2,4-dione (9r) | LYP Inhibition | - | IC50 | 2.85-6.95 µM | [14] |

| Imidazolidine-2,4-dione (9r) | LYP Inhibition | - | Ki | 1.09 µM | [14] |

| Imidazoline-2-thione (3) | Cytotoxicity | MCF-7 | IC50 | 3.26 µM | [10] |

| Imidazoline-2-thione (7) | Cytotoxicity | MCF-7 | IC50 | 4.31 µM | [10] |

| Imidazolidine-2,4,5-trione (3d) | Butyrylcholinesterase Inhibition | Equine Serum | IC50 | 1.66 µM | [12][13] |

| Bis-imidazolidineiminothiones | Cytotoxicity | Various Tumor Lines | IC50 | 6.3 - 84.6 µM | [17] |

| 2-Thiohydantoin | Cytotoxicity | MCF-7 | IC50 (48h) | 40 µg/mL | [19] |

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the evaluation of imidazolidinone compounds.

In Vitro Cytotoxicity Assessment (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

-

Methodology:

-

Cell Seeding: Cancer cells (e.g., HCT116, SW620, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[8][10]

-

Compound Treatment: Cells are treated with various concentrations of the synthesized imidazolidinone derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After treatment, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and plates are incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration of drug that inhibits cell growth by 50%) is calculated from the dose-response curve.[19]

-

Cell Cycle Analysis (Flow Cytometry)

-

Principle: This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). It relies on staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), which stoichiometrically binds to DNA. The fluorescence intensity is directly proportional to the DNA content.

-

Methodology:

-

Treatment and Harvesting: Cells are treated with the test compound for a set time, then harvested by trypsinization and washed with PBS.

-

Fixation: Cells are fixed, typically with cold 70% ethanol, to permeabilize the cell membrane. This step is usually performed overnight at -20°C.

-

Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorochrome (e.g., PI) and RNase A (to prevent staining of double-stranded RNA).

-

Analysis: The DNA content of individual cells is analyzed using a flow cytometer. The resulting data is presented as a histogram, from which the percentage of cells in each phase of the cell cycle can be quantified.[10][11]

-

Apoptosis Detection (Annexin V/PI Staining)

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium Iodide (PI) is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).

-

Methodology:

-

Treatment and Harvesting: Cells are treated with the imidazolidinone compound and harvested.

-

Staining: Cells are washed and resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for approximately 15 minutes at room temperature.

-

Analysis: The stained cells are immediately analyzed by flow cytometry. The results allow for the quantification of different cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

-

Enzyme Inhibition Assays (General Protocol)

-

Principle: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The protocol varies depending on the enzyme but generally involves measuring the rate of product formation or substrate depletion in the presence and absence of the inhibitor.

-

Methodology (Example: Cholinesterase Inhibition):

-

Reagents: Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme, a substrate (e.g., acetylthiocholine), a chromogen (e.g., DTNB - Ellman's reagent), and buffer solution.[13]

-

Procedure: The enzyme is pre-incubated with various concentrations of the imidazolidinone inhibitor in a 96-well plate.

-

Reaction Initiation: The reaction is started by adding the substrate and DTNB. The enzyme hydrolyzes the substrate to thiocholine, which reacts with DTNB to produce a yellow-colored product.

-

Data Acquisition: The rate of color change is monitored kinetically using a microplate reader.

-

Calculation: The percentage of inhibition is calculated relative to a control without the inhibitor, and the IC50 value is determined.

-

Conclusion and Future Directions

Imidazolidinone compounds have consistently demonstrated a remarkable diversity of biological activities, establishing them as a highly valuable scaffold in medicinal chemistry.[1][2] The mechanisms of action, particularly in oncology, are becoming increasingly well-defined and often involve the modulation of fundamental cellular processes such as ROS production, cell cycle progression, and key signaling pathways like VEGFR and COX-2. The ability to inhibit critical enzymes in neurodegenerative and autoimmune diseases further broadens their therapeutic potential.

Future research should focus on the continued exploration of structure-activity relationships to optimize potency and selectivity for specific targets.[1] The development of multi-target agents, a promising strategy for complex diseases like cancer and neurodegeneration, is a particularly attractive avenue for imidazolidinone derivatives.[20][21] Further investigation into their pharmacokinetic and toxicological profiles will be crucial for translating these promising preclinical findings into effective clinical therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Imidazolidinone - Wikipedia [en.wikipedia.org]

- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. books.rsc.org [books.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell | MDPI [mdpi.com]

- 9. Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine-2-thiones as VEGFR-2 enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,3-Substituted Imidazolidine-2,4,5-triones: Synthesis and Inhibition of Cholinergic Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-substituted imidazolidine-2,4,5-triones: synthesis and inhibition of cholinergic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of novel imidazolidine derivatives as candidates to schistosomicidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of bis-imidazolidineiminothiones: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 19. researchgate.net [researchgate.net]

- 20. Multi target-directed imidazole derivatives for neurodegenerative diseases [ouci.dntb.gov.ua]

- 21. researchgate.net [researchgate.net]

The Diverse Biological Activities of Substituted Imidazolidin-2-ones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazolidin-2-one scaffold is a privileged heterocyclic motif that forms the core of a wide array of biologically active molecules. Its synthetic tractability and ability to engage in various biological interactions have made it a focal point in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the significant biological activities exhibited by substituted imidazolidin-2-one derivatives, with a focus on their roles as enzyme inhibitors, anticancer agents, and antimicrobial compounds. This document is intended to be a resource for researchers, scientists, and professionals involved in drug development, offering a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Biological Activity Data

The biological efficacy of substituted imidazolidin-2-ones has been quantified across various studies. The following tables summarize key inhibitory and cytotoxic data to facilitate comparative analysis.

Table 1: Inhibition of Lymphoid-Specific Tyrosine Phosphatase (Lyp) by Imidazolidine-2,4-dione Derivatives

| Compound | Target | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| 9p | Lyp | 6.95 | - | - | [1] |

| 9r | Lyp | 2.85 | 1.09 | Competitive | [1] |

Table 2: Inhibition of Fatty Acid Amide Hydrolase (FAAH) by Substituted Imidazolidin-2-ones

| Compound | Target | pI50 | Reference |

| 3-heptyl-5,5'-diphenylimidazolidine-2,4-dione (14) | FAAH | 5.12 | [2] |

| 5,5'-diphenyl-3-tetradecyl-2-thioxo-imidazolidin-4-one (46) | FAAH | 5.94 | [2] |

Table 3: Cytotoxic Activity of Imidazolidin-2,4-dione Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 1 (Compound 24) | MCF-7 | 4.92 ± 0.3 | [3] |

| Derivative 1 (Compound 24) | HCT-116 | 12.83 ± 0.9 | [3] |

| Derivative 2 (Compound 13) | MCF-7 | 9.58 | [3] |

| Derivative 2 (Compound 13) | HCT-116 | 20.11 | [3] |

| 3-{[1,3-Dimethyl-2,6-di(4'-nitrophenyl) piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) | MCF-7 | 20.4 (LD50) | [4] |

Table 4: Antimicrobial Activity of Substituted Imidazolidin-2-ones

| Compound | Activity | Target Organism(s) | Details | Reference |

| Imidazolidine-2,4-diones 4c | Virulence Inhibition | Pseudomonas aeruginosa | Complete inhibition of protease | [5] |

| Imidazolidine-2,4-diones 4j | Virulence Inhibition | Pseudomonas aeruginosa | Complete inhibition of protease | [5] |

| Imidazolidine-2,4-diones 12a | Virulence Inhibition | Pseudomonas aeruginosa | Complete inhibition of protease | [5] |

| 2-Thioxoimidazolidin-4-one derivative 7a | Virulence Inhibition | Pseudomonas aeruginosa | 96.4% inhibition of pyocyanin production at 1 mg/ml | [5] |

| (±)1,1'-(3-(((1E,2E)-3-(2-methoxyphenyl)allylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)-bis(propan-1-one) | Antifungal | Not specified | Comparable to ketoconazole | [6] |

| (±)1,1'-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one) | Antifungal | Not specified | Comparable to ketoconazole | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the biological evaluation of substituted imidazolidin-2-ones.

Lymphoid-Specific Tyrosine Phosphatase (Lyp) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds against Lyp, a key negative regulator of T-cell activation.[7]

Materials:

-

Recombinant human Lyp enzyme.

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 1 mM DTT.

-

Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

-

Test compounds (substituted imidazolidin-2-ones) dissolved in DMSO.

-

96-well black, flat-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

To the wells of the 96-well plate, add 50 µL of the diluted test compounds or vehicle (for control wells).

-

Add 25 µL of the recombinant Lyp enzyme solution (at a final concentration of, for example, 50 nM) to each well.

-

Incubate the plate at 37°C for 15 minutes to allow for the interaction between the enzyme and the inhibitors.

-

Initiate the enzymatic reaction by adding 25 µL of the DiFMUP substrate solution to each well.

-

Immediately measure the increase in fluorescence (excitation at 360 nm, emission at 460 nm) kinetically over a period of 30 minutes at 37°C using a microplate reader.

-

Data Analysis: The rate of the reaction is determined from the linear portion of the fluorescence versus time curve. The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This fluorometric assay is used to screen for inhibitors of FAAH, an enzyme that degrades fatty acid amides like anandamide.[8]

Materials:

-

Recombinant human or rat FAAH.

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.

-

FAAH Substrate (e.g., AMC arachidonoyl amide).

-

Test compounds dissolved in DMSO.

-

96-well white, opaque, flat-bottom plates.

-

Fluorescence microplate reader.

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO and then in the assay buffer.

-

In a 96-well plate, add 170 µL of assay buffer, 10 µL of the diluted FAAH enzyme, and 10 µL of the test compound solution to the inhibitor wells.

-

For control wells (100% initial activity), add 170 µL of assay buffer, 10 µL of diluted FAAH, and 10 µL of the solvent.

-

For background wells, add 180 µL of assay buffer and 10 µL of the solvent.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for time-dependent inhibition.

-

Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the fluorescence with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.

-

Data Analysis: Subtract the average fluorescence of the background wells from all other readings. Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% initial activity control. Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][9]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT-116).

-

Complete cell culture medium.

-

Test compounds (substituted imidazolidin-2-ones) dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

96-well flat-bottom sterile culture plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Cell Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][10]

Materials:

-

Bacterial or fungal strain of interest.

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Test compounds dissolved in a suitable solvent.

-

96-well microtiter plates.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard.

-

Incubator.

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-20 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

-

Data Analysis: The results are reported as the MIC value in µg/mL or µM.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the biological activities of substituted imidazolidin-2-ones.

Caption: Lyp-mediated negative regulation of the TCR signaling pathway and its inhibition by substituted imidazolidin-2-ones.

Caption: The role of FAAH in endocannabinoid signaling and its inhibition by substituted imidazolidin-2-ones.

Caption: A typical experimental workflow for screening the anticancer activity of substituted imidazolidin-2-ones using the MTT assay.

References

- 1. Broth microdilution - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 4. atcc.org [atcc.org]

- 5. benchchem.com [benchchem.com]

- 6. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Lymphoid Tyrosine Phosphatase by Benzofuran Salicylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

The Genesis and Evolution of MacMillan Catalysts: A Technical Guide to Asymmetric Organocatalysis

Introduction: The field of asymmetric catalysis, crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries, was historically dominated by metal-based catalysts and enzymes. However, the turn of the 21st century witnessed a paradigm shift with the advent of organocatalysis, a field pioneered by the groundbreaking work of Professor David W.C. MacMillan. This technical guide provides an in-depth exploration of the discovery, history, and application of MacMillan catalysts, offering researchers, scientists, and drug development professionals a comprehensive resource on this transformative technology. For their pioneering work in this area, David W.C. MacMillan and Benjamin List were jointly awarded the Nobel Prize in Chemistry in 2021.[1]

The Dawn of a New Era: The First-Generation MacMillan Catalyst

In 2000, the MacMillan group introduced a novel concept in asymmetric catalysis: the use of small, chiral organic molecules to activate substrates and facilitate stereoselective transformations.[2] This departure from the reliance on often sensitive and environmentally taxing metal catalysts opened a new frontier in chemical synthesis.[1] The first generation of these catalysts were chiral imidazolidinone salts, with (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride being a key example.

The Iminium Ion Activation Strategy

The central mechanistic principle behind the efficacy of MacMillan catalysts is the formation of a transient, chiral iminium ion. This is achieved through the condensation of the secondary amine of the imidazolidinone catalyst with an α,β-unsaturated aldehyde. This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde, enhancing its reactivity towards nucleophilic attack. The chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the other face and thus controlling the stereochemical outcome of the reaction.

dot

Caption: Catalytic cycle of iminium ion activation by a MacMillan catalyst.

Seminal Experiment: The Enantioselective Diels-Alder Reaction

The first demonstration of this new catalytic strategy was the highly enantioselective organocatalytic Diels-Alder reaction.[2] This reaction, a cornerstone of organic synthesis for the formation of six-membered rings, was achieved with high efficiency and stereocontrol using a first-generation MacMillan catalyst.

Experimental Protocol: Enantioselective Diels-Alder Reaction

A representative procedure for the Diels-Alder reaction between cinnamaldehyde and cyclopentadiene is as follows:

-

To a solution of (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride (0.025 mmol, 5 mol%) in a suitable solvent (e.g., CH3CN/H2O, 0.5 mL) is added the dienophile (e.g., cinnamaldehyde, 0.5 mmol).

-

The diene (e.g., cyclopentadiene, 1.5 mmol) is then added sequentially.

-

The reaction mixture is stirred at room temperature for a specified time (typically 3-24 hours) until consumption of the aldehyde is observed by TLC analysis.

-

Upon completion, the mixture is diluted with a suitable organic solvent (e.g., diethyl ether) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.

Quantitative Data for the First-Generation MacMillan Catalyst in the Diels-Alder Reaction

| Dienophile | Diene | Yield (%) | exo:endo | ee (%) (exo) | Reference |

| Cinnamaldehyde | Cyclopentadiene | 99 | 93:7 | 93 | [2] |

| Crotonaldehyde | Cyclopentadiene | 86 | 84:16 | 87 | [2] |

| Acrolein | Cyclopentadiene | 82 | 6:94 | 92 (endo) | [2] |

| (E)-2-Hexenal | Cyclopentadiene | 91 | 91:9 | 90 | [2] |

Broadening the Horizons: The Second-Generation MacMillan Catalyst

Building on the success of the first-generation catalysts, the MacMillan group developed a second generation of imidazolidinone catalysts with enhanced reactivity and broader substrate scope. A key example of a second-generation catalyst is (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one. The introduction of a bulky tert-butyl group at the 2-position of the imidazolidinone ring proved to be crucial for improving the catalyst's performance in a wider range of reactions.

Expanded Reaction Scope

The enhanced steric shielding provided by the tert-butyl group in the second-generation catalysts allowed for high levels of enantioselectivity in reactions where the first-generation catalysts were less effective. These include Friedel-Crafts alkylations, Michael additions, 1,3-dipolar cycloadditions, and α-functionalizations of aldehydes.

Experimental Protocol: Enantioselective Friedel-Crafts Alkylation

A representative procedure for the Friedel-Crafts alkylation of pyrrole with an α,β-unsaturated aldehyde is as follows:

-

To a solution of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one (0.05 mmol, 10 mol%) and an acid co-catalyst (e.g., trifluoroacetic acid) in a suitable solvent (e.g., CH2Cl2) at a reduced temperature (e.g., -80 °C) is added the α,β-unsaturated aldehyde (0.5 mmol).

-

The pyrrole (1.0 mmol) is then added to the reaction mixture.

-

The reaction is stirred at the reduced temperature for a specified time (typically 2-6 hours).

-

The reaction is quenched by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO3).

-

The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent.

-

The combined organic layers are dried, filtered, and concentrated.

-

The crude product is purified by chromatography to yield the enantioenriched β-pyrrolyl aldehyde.

Quantitative Data for the Second-Generation MacMillan Catalyst in the Friedel-Crafts Alkylation of Pyrroles

| α,β-Unsaturated Aldehyde | Pyrrole | Yield (%) | ee (%) | Reference |

| Crotonaldehyde | N-Methylpyrrole | 89 | 90 | [3] |

| Cinnamaldehyde | N-Methylpyrrole | 87 | 93 | [3] |

| (E)-2-Hexenal | N-Methylpyrrole | 80 | 92 | [3] |

| (E)-3-(4-Methoxyphenyl)acrylaldehyde | N-Methylpyrrole | 79 | 91 | [3] |

Synthesis of MacMillan Catalysts

The accessibility of MacMillan catalysts from readily available chiral amino acids has been a significant factor in their widespread adoption.

Synthesis of a First-Generation MacMillan Catalyst

A general, though less detailed, synthetic route to (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride starts from L-phenylalanine. The amino acid is first converted to its N-methyl amide, which is then cyclized with acetone in the presence of an acid to form the imidazolidinone core. Subsequent treatment with HCl provides the hydrochloride salt.

Synthesis of a Second-Generation MacMillan Catalyst

A detailed, multi-step synthesis for (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one has been reported. The synthesis begins with the N-methylation of L-phenylalanine methyl ester, followed by amidation to form the corresponding N-methyl amide. This intermediate is then cyclized with pivaldehyde in the presence of a Lewis acid to afford the imidazolidinone core with the desired stereochemistry.

dot

Caption: General experimental workflow for a MacMillan catalyst-mediated reaction.

Conclusion

The discovery and development of MacMillan catalysts represent a landmark achievement in organic chemistry. These simple, robust, and environmentally benign organocatalysts have provided synthetic chemists with a powerful toolkit for the construction of complex chiral molecules. The principles of iminium ion activation have not only been applied to a wide array of fundamental organic reactions but have also inspired the development of new catalytic concepts. The continued exploration of organocatalysis, sparked by the initial discoveries of MacMillan, promises to deliver even more innovative and sustainable solutions for the challenges of modern chemical synthesis, with significant implications for drug discovery and materials science.

References

Theoretical and Computational Analysis of 1-Isopropylimidazolidin-2-one: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct theoretical or computational studies on 1-Isopropylimidazolidin-2-one are not extensively available in peer-reviewed literature. This document therefore presents a comprehensive technical guide based on established theoretical methodologies and data from studies on structurally analogous compounds, such as substituted imidazolidin-2-ones and other cyclic ureas. The protocols and data herein serve as a robust framework for initiating theoretical investigations into this specific molecule.

Executive Summary

This compound is a heterocyclic compound belonging to the cyclic urea family. This structural motif is a key component in a variety of biologically active molecules and approved pharmaceuticals. Understanding the molecule's conformational landscape, electronic properties, and potential intermolecular interactions is crucial for its application in medicinal chemistry and drug design. Theoretical and computational chemistry offer powerful, non-invasive tools to elucidate these properties at the atomic level.

This whitepaper outlines the standard computational protocols for a thorough theoretical investigation of this compound. It details the methodologies for geometry optimization, conformational analysis, and the calculation of key physicochemical properties. The presented data, derived from analogous systems, is organized for clarity and comparative purposes.

Theoretical Background and Objectives

The primary goal of a theoretical study on this compound is to characterize its fundamental chemical properties. This involves:

-

Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the molecule. The five-membered imidazolidinone ring can adopt various puckered conformations (e.g., envelope, twist), and the orientation of the isopropyl group introduces additional degrees of freedom.

-

Geometric Parameterization: Determining precise bond lengths, bond angles, and dihedral angles for the lowest energy conformers.

-

Electronic Property Calculation: Mapping the electron density, calculating atomic charges, and determining frontier molecular orbitals (HOMO and LUMO) to understand reactivity and intermolecular interaction sites.

-

Spectroscopic Prediction: Simulating vibrational (infrared) and NMR spectra to aid in the experimental characterization of the molecule.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are the workhorse for such investigations, providing a balance between computational cost and accuracy.

Computational Methodology

A typical computational workflow for analyzing a molecule like this compound involves several sequential steps. The following protocol is a standard approach in computational organic chemistry.

-

Initial Structure Generation:

-

A 2D representation of this compound is drawn using a chemical structure editor.

-

This 2D structure is converted into an initial 3D model using molecular mechanics force fields (e.g., MMFF94). This step provides a reasonable starting geometry.

-

-

Conformational Search:

-

A systematic or stochastic conformational search is performed to identify various possible low-energy structures arising from ring puckering and isopropyl group rotation. This is often done at a lower level of theory (e.g., semi-empirical PM7 or a small basis set DFT) to reduce computational expense.

-

-

Geometry Optimization:

-

The unique conformers identified are then subjected to full geometry optimization using Density Functional Theory (DFT).

-

A common and reliable functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

-

A Pople-style basis set, such as 6-311++G(d,p), is typically employed. This set includes diffuse functions (++) to accurately describe lone pairs and polarization functions (d,p) to account for non-spherical electron distribution.

-

Optimizations are performed in the gas phase or with an implicit solvent model (e.g., Polarizable Continuum Model, PCM) to simulate solution-phase conditions.

-

-

Vibrational Frequency Analysis:

-

Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory.

-

The absence of imaginary frequencies confirms that the optimized structure corresponds to a true local minimum on the potential energy surface.

-

These calculations also yield thermodynamic data (zero-point vibrational energy, enthalpy, Gibbs free energy) and a predicted infrared spectrum.

-

-

Property Calculations:

-

Using the optimized geometry, single-point energy calculations can be performed to derive various electronic properties.

-

Natural Bond Orbital (NBO) analysis: To determine atomic charges and analyze orbital interactions.

-

Frontier Molecular Orbital (FMO) analysis: To visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and calculate the HOMO-LUMO energy gap, an indicator of chemical reactivity.

-

NMR Spectroscopy Simulation: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts.

-

The logical flow of this computational process is visualized in the diagram below.

Caption: A typical workflow for the theoretical study of a small molecule.

Presentation of Representative Data

The following tables summarize the types of quantitative data that would be generated from the computational protocol described above. The values are illustrative and based on typical results for five-membered cyclic ureas.

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Parameter | Atom(s) | Value |

| Bond Lengths (Å) | ||

| C=O | 1.235 | |

| C-N1 | 1.368 | |

| C-N2 | 1.370 | |

| N1-C5 | 1.465 | |

| C5-C4 | 1.542 | |

| C4-N2 | 1.468 | |

| Bond Angles (°) ** | ||

| O-C-N1 | 125.8 | |

| O-C-N2 | 125.5 | |

| N1-C-N2 | 108.7 | |

| C-N1-C5 | 112.1 | |

| N1-C5-C4 | 103.5 | |

| Dihedral Angle (°) ** | ||

| C5-N1-C-N2 | -15.8 |

(Calculated at the B3LYP/6-311++G(d,p) level of theory)

| Property | Value | Unit |

| Dipole Moment | 3.85 | Debye |

| HOMO Energy | -6.98 | eV |

| LUMO Energy | 0.55 | eV |

| HOMO-LUMO Gap | 7.53 | eV |

| Gibbs Free Energy | -478.12345 | Hartrees |

| NBO Charge on Carbonyl Oxygen | -0.65 | e |

| NBO Charge on Carbonyl Carbon | +0.58 | e |

Potential Applications in Drug Development

Theoretical studies provide invaluable insights for drug development professionals:

-

Pharmacophore Modeling: The lowest energy conformation and electronic properties (e.g., hydrogen bond donors/acceptors, charge distribution) are essential for building pharmacophore models and understanding how the molecule might interact with a biological target.

-

Structure-Activity Relationship (SAR) Studies: By computationally modifying the structure (e.g., changing the N-substituent) and calculating the resulting electronic and steric effects, researchers can rationalize and predict SAR trends.

-

Metabolic Stability Prediction: The energies of frontier orbitals can provide clues about the molecule's susceptibility to oxidative metabolism.

Conclusion

While specific experimental or theoretical research on this compound is sparse, the computational chemistry toolkit provides a clear and reliable path to its characterization. The methodologies outlined in this whitepaper, centered on Density Functional Theory, enable the detailed prediction of its conformational, geometric, and electronic properties. The resulting data can directly support medicinal chemistry efforts, from initial lead discovery to optimization, by providing a fundamental understanding of the molecule's behavior at an atomic level.

A Technical Guide to the Solubility of 1-Isopropylimidazolidin-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for 1-Isopropylimidazolidin-2-one in various organic solvents. This guide, therefore, provides a comprehensive overview of the principles governing its likely solubility, detailed experimental protocols for determining its solubility, and a general workflow for such an analysis.

Introduction to this compound and Its Solubility

This compound is a cyclic urea derivative. The solubility of such compounds is a critical parameter in various scientific and industrial applications, including chemical synthesis, formulation development, and pharmacological studies. Understanding the solubility profile in different organic solvents is essential for designing reaction conditions, purification processes, and dosage forms.

The molecular structure of this compound, featuring a polar urea core and a nonpolar isopropyl group, suggests a nuanced solubility behavior. The urea moiety, with its carbonyl group and two nitrogen atoms, can participate in hydrogen bonding, favoring solubility in polar solvents. Conversely, the isopropyl group contributes to its lipophilicity, potentially enhancing solubility in less polar organic solvents. The overall solubility in a given solvent will be a balance of these competing factors.

Principles of Solubility for this compound

The adage "like dissolves like" is the fundamental principle guiding the solubility of this compound. This means that its solubility will be highest in solvents with similar polarity.

-

Polar Solvents: Solvents like methanol, ethanol, and acetone, which are capable of hydrogen bonding, are expected to be good solvents for this compound due to the presence of the urea functional group.

-

Nonpolar Solvents: In nonpolar solvents such as hexane or toluene, the solubility is anticipated to be lower. The nonpolar isopropyl group may contribute to some solubility, but the highly polar urea core will limit it.

-

Aprotic Polar Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are good polar solvents that can accept hydrogen bonds and are often excellent solvents for a wide range of organic compounds, including cyclic ureas.

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the throughput needed.

3.1. The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining equilibrium solubility.[1][2]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (high purity)

-

Vials with tight-fitting caps

-

Constant temperature shaker or water bath

-

Analytical balance

-

Filtration device (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or water bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter compatible with the solvent to remove any undissolved solid.

-

Dilute the filtrate with a known volume of the solvent.

-